molecular formula C10H10BrClN2O2 B8172816 (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone

(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone

Cat. No.: B8172816
M. Wt: 305.55 g/mol
InChI Key: FCNWRDQRMDWAAW-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with a morpholino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves several steps. One common synthetic route includes the reaction of 5-bromo-3-chloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with various biomolecules, affecting their function. The morpholino group can also interact with different pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-5-8(12)9(13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNWRDQRMDWAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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